![molecular formula C14H15NO3 B2726238 methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77867-49-3](/img/structure/B2726238.png)
methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
“Methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It is also known by its CAS number 77867-49-3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C(C1)=C©N(CC2=CC=CC=C2)C1=O)OC . This indicates the presence of a pyrrole ring, a benzyl group, and a methyl ester group in the molecule .Scientific Research Applications
Reaction with Hydrazines
Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, closely related to the compound , react with phenylhydrazine or benzylhydrazine. This reaction produces methyl 1-(phenyl or benzyl)-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylates in good yields. The structures of the compounds obtained are confirmed through NMR experiments (Filimonov et al., 2015).
Synthesis of Substituted Pyrroles
In a synthesis process, methyl 1-aryl-4,5-dioxo-3-(1-oxo-3-phenylprop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-2-carboxylates are treated to yield derivatives including 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones (Silaichev et al., 2012).
Interaction with Isoquinolines
These compounds interact with substituted 1-methyl-3,4-dihydroisoquinolines, leading to the formation of complex structures such as substituted 3-oxo-2,3,5,6-tetra-hydropyrrolo[2,1-a]-isoquinoline-2-spiro-2′-(1-aryl-3-aroyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrroles), contributing to novel synthetic routes (Bannikova et al., 2008).
Spiro Heterocyclization
Ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate undergoes spiro heterocyclization with malononitrile and pyrazolone, forming compounds like 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. This process illustrates a method for generating complex spiro[pyrano[2,3-c]pyrazole4,3′-pyrrole] heterocyclic systems (Dmitriev et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds, such as methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, has been determined using synchrotron X-ray powder diffraction data. Such studies are crucial for understanding the detailed molecular configuration of these compounds (Silva et al., 2012).
Antimicrobial Properties
Some derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising antibacterial and antifungal properties, indicating potential applications in medical research (Hublikar et al., 2019).
properties
IUPAC Name |
methyl 1-benzyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-12(14(17)18-2)8-13(16)15(10)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIPNIQPGGPXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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